2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole
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Overview
Description
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds It is characterized by the presence of a benzimidazole core structure substituted with a 2-chloro-4-fluorobenzyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-4-fluorotoluene with thionyl chloride.
Formation of 2-chloro-4-fluorobenzyl sulfide: The 2-chloro-4-fluorobenzyl chloride is then reacted with sodium sulfide to form the corresponding sulfide.
Cyclization to form benzimidazole: The 2-chloro-4-fluorobenzyl sulfide is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorobenzyl bromide
- 2-chloro-4-fluorotoluene
- 2-chloro-4-fluorobenzaldehyde
Uniqueness
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both a sulfanyl group and a benzimidazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2S/c1-9-3-2-4-13-14(9)19-15(18-13)20-8-10-5-6-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPJTWFCWGSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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